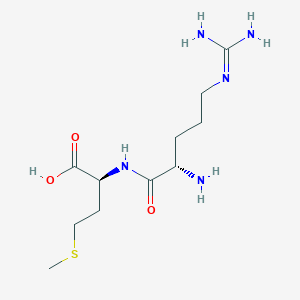

Arg-Met

Description

Structure

3D Structure

Properties

CAS No. |

45243-23-0 |

|---|---|

Molecular Formula |

C11H23N5O3S |

Molecular Weight |

305.40 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 |

InChI Key |

ROWCTNFEMKOIFQ-YUMQZZPRSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of Arginyl-Methionine (Arg-Met) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Methionine (Arg-Met) is a molecule of growing interest within the scientific community, positioned at the intersection of cellular metabolism, signaling, and redox biology. Composed of the semi-essential amino acid L-arginine and the essential sulfur-containing amino acid L-methionine, this compound possesses theoretical biological activities that are of significant interest for drug development and therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological significance of the this compound dipeptide, with a focus on its antioxidant, anti-inflammatory, and cell signaling modulating properties. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this dipeptide are provided, alongside illustrative quantitative data from related compounds to serve as a benchmark for future research. Furthermore, key signaling pathways potentially influenced by this compound are visualized to facilitate a deeper understanding of its mechanisms of action.

Introduction

Dipeptides, the simplest protein fragments, are increasingly recognized as bioactive molecules with diverse physiological roles.[1] The specific arrangement and functional groups of the constituent amino acids dictate their biological activity. The this compound dipeptide combines the unique properties of arginine and methionine. Arginine is a critical component in the urea (B33335) cycle, a precursor for nitric oxide (NO) synthesis, and plays a role in immune function and cell division.[2] Methionine is essential for protein synthesis and serves as a primary source of sulfur in the body, contributing to antioxidant defense mechanisms.[3] Consequently, the this compound dipeptide is hypothesized to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and modulatory effects on key cellular signaling pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway.

Synthesis and Purification of this compound Dipeptide

The chemical synthesis of the this compound dipeptide is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[4] This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the removal of excess reagents and byproducts by simple filtration.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of Fmoc-Arg(Pbf)-OH:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal arginine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Purification: Collect the precipitate by centrifugation and wash with cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Experimental Protocol: RP-HPLC Purification of this compound

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes) at a flow rate of 10 mL/min.

-

Monitor the elution profile at 220 nm.

-

Collect the fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Biological Activities of this compound Dipeptide

While direct experimental data for the this compound dipeptide is limited, its biological activities can be inferred from studies on its constituent amino acids and related dipeptides.

Antioxidant Activity

Methionine-containing peptides are known to possess antioxidant properties due to the ability of the sulfur atom in the methionine side chain to be reversibly oxidized, thereby scavenging reactive oxygen species (ROS).[7] Arginine has also been reported to act as a free radical scavenger.[8]

This protocol is a common method to assess the antioxidant capacity of peptides.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol)

-

This compound dipeptide solutions of varying concentrations

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Add 100 µL of different concentrations of the this compound dipeptide solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Due to the lack of specific data for this compound, the following table presents IC50 values for other antioxidant peptides as a reference.

| Peptide | Assay | IC50 Value (mg/mL) | Source |

| Walnut Peptides | DPPH Radical Scavenging | >60% scavenging at 0.1 mg/mL | [7] |

| Chinese Chestnut Peptides | ABTS Radical Scavenging | 15.35 ± 0.04 | [2] |

| Chinese Chestnut Peptides | DPPH Radical Scavenging | 18.21 ± 0.40 | [2] |

| Bactrian Camel Milk Peptides | ABTS Radical Scavenging | 7.8 ± 0.09 | [2] |

| Bactrian Camel Milk Peptides | DPPH Radical Scavenging | 6.6 ± 0.03 | [2] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of pro-inflammatory gene expression. Peptides with anti-inflammatory properties often exert their effects by inhibiting this pathway.[9]

This assay measures the activity of the NF-κB transcription factor.

Materials:

-

Cell line with a stable NF-κB reporter gene (e.g., HEK293-NF-κB-luc)

-

Lipopolysaccharide (LPS) to induce inflammation

-

This compound dipeptide solutions

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the this compound dipeptide for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the this compound dipeptide indicates inhibition of the NF-κB pathway.

The following table provides illustrative data on the inhibition of inflammatory markers by other bioactive molecules.

| Compound | Cell Line | Inflammatory Marker | Inhibition | Source |

| Curcumin Analog (EF31) | RAW264.7 | IκB Kinase β | IC50 ~1.92 µM | [10] |

| Pevonedistat + Laduviglusib | B-CLL cells | Cell Viability | Synergistic effect | [11] |

| Pyrrolidine Dithiocarbamate | Canine Periodontal Tissue | NF-κB p65 expression | Suppression | [12] |

Modulation of Cellular Signaling Pathways

Amino acids and their derivatives can act as signaling molecules, influencing critical cellular processes like growth, proliferation, and metabolism. The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid availability.[13]

The mTOR Signaling Pathway

The mTOR complex 1 (mTORC1) is activated by amino acids, leading to the phosphorylation of downstream targets such as p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis. Both arginine and methionine have been shown to activate the mTORC1 pathway.[13][14]

This protocol is used to quantify the phosphorylation status of key proteins in the mTOR pathway.

Materials:

-

Cell line (e.g., HEK293T)

-

This compound dipeptide

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture cells and treat with the this compound dipeptide for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

The following table presents data on the effects of arginine on mTOR signaling as an example.

| Treatment | Cell Line | Protein | Change in Phosphorylation | Source |

| 2.8 mM L-Arg | Bovine Mammary Epithelial Cells | mTOR | Increased | [14] |

| 2.8 mM L-Arg | Bovine Mammary Epithelial Cells | p70S6K | Increased | [14] |

| 10% Arg-Arg Dipeptide | Bovine Mammary Epithelial Cells | mTOR | Increased | [14] |

| 10% Arg-Arg Dipeptide | Bovine Mammary Epithelial Cells | p70S6K | Increased | [14] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general mTOR and NF-κB signaling pathways and the potential points of influence for amino acids like arginine and methionine.

Caption: The mTORC1 signaling pathway is activated by amino acids, promoting protein synthesis.

Caption: The NF-κB signaling pathway, a key regulator of inflammation, and potential points of inhibition.

Conclusion and Future Directions

The this compound dipeptide represents a promising bioactive molecule with potential applications in therapeutics and drug development. Based on the known functions of its constituent amino acids, it is likely to possess significant antioxidant and anti-inflammatory properties and may play a role in modulating cellular signaling pathways such as mTOR. However, there is a notable lack of direct experimental evidence for the biological activities of the this compound dipeptide. Future research should focus on the systematic evaluation of its antioxidant capacity using various assays, its anti-inflammatory effects in relevant cell and animal models, and its specific impact on signaling pathways. The detailed experimental protocols provided in this guide serve as a foundation for such investigations. Elucidating the precise mechanisms of action and the quantitative biological effects of the this compound dipeptide will be crucial for unlocking its full therapeutic potential.

References

- 1. Solid Phase Synthesis [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic role of L-arginine on free radical scavenging system in ischemic heart diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Arg-Met in cellular signaling pathways

An In-depth Technical Guide to the Role of Arginine and Methionine in Cellular Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The query "" presents a degree of ambiguity. While a specific, recurring "Arg-Met" recognition motif is not a formally recognized entity in the scientific literature, the intersection of Arginine (Arg) and Methionine (Met) in signaling is profound and multifaceted. This guide dissects the topic by exploring the two most prominent and scientifically robust interpretations of this query:

-

The c-MET Receptor Tyrosine Kinase: A critical signaling pathway where "Met" refers to the receptor itself, which is activated by the ligand Hepatocyte Growth Factor (HGF). The activation of HGF is critically dependent on proteolytic cleavage at a specific arginine residue.

-

Arginine Methylation: A pivotal post-translational modification where arginine residues are methylated, profoundly impacting signaling events. Methionine's role here is indirect but essential, as its metabolic product, S-adenosylmethionine (SAM), is the universal methyl donor.

This document provides a detailed exploration of these areas, complete with quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Section 1: The c-MET Signaling Pathway: An "this compound" Connection

The c-MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, motility, migration, and invasion. Its ligand, Hepatocyte Growth Factor (HGF), is secreted as an inactive precursor, pro-HGF. A critical activation step involves the cleavage of pro-HGF at the Arg494-Val495 peptide bond, generating the active heterodimeric HGF that can bind and activate the c-MET receptor.[1][2][3] This Arg-dependent cleavage for Met activation is a key signaling nexus.

HGF-MET Binding and Activation

Upon cleavage, HGF binds to the extracellular domain of c-MET, inducing receptor dimerization and trans-autophosphorylation of key tyrosine residues in the cytoplasmic tail (Y1234, Y1235, Y1349, and Y1356).[4][5] These phosphotyrosines serve as docking sites for various adapter proteins and signaling molecules, initiating downstream cascades.

Data Presentation: HGF/c-MET Binding Affinities

The interaction between HGF and c-MET is of high affinity, which can be modulated by co-factors such as heparan sulfate.

| Ligand | Receptor/Domain | Method | KD (Dissociation Constant) | Reference |

| Active HGF | Decoy Met | ELISA | ~0.2-0.3 nM | [6] |

| pro-HGF | Met | High Affinity | Displaces active HGF | [6] |

| HGF | MET-transfected COS7 cells | Cell Binding | ~30 pM | [4] |

| NK1 fragment | MET ECD | Biochemical Analysis | ~150 nM | [7] |

| NK1 fragment + Heparan Sulfate | MET ECD | Biochemical Analysis | ~3 nM | [7] |

Downstream Signaling Cascades

Activated c-MET recruits a host of signaling proteins, leading to the activation of several major pathways:

-

RAS-MAPK Pathway: Primarily mediated by the recruitment of Grb2 and Shc, leading to cell proliferation.

-

PI3K-AKT-mTOR Pathway: Recruits the p85 subunit of PI3K, often via the GAB1 docking protein, promoting cell survival and growth.[8][9][10][11]

-

STAT3 Pathway: Direct or indirect activation of STAT3 leads to transcriptional regulation of genes involved in survival and proliferation.

-

SRC/FAK Pathway: Involved in cell motility and invasion.

Mandatory Visualization: c-MET Signaling Pathway

Caption: The HGF/c-MET signaling pathway.

Experimental Protocols

This protocol is used to isolate a protein of interest (the "bait," e.g., c-MET) and its binding partners (e.g., HGF, GAB1) from a cell lysate.[12][13][14][15][16]

-

Cell Culture and Stimulation: Culture c-MET expressing cells (e.g., MKN45, GTL-16) to ~80% confluency. Stimulate with active HGF (e.g., 50 ng/mL) for 15 minutes at 37°C to induce receptor activation and complex formation.

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Centrifuge lysate at 14,000 x g for 15 min at 4°C. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add a primary antibody specific to the bait protein (e.g., anti-c-MET antibody) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-HGF, anti-GAB1).

This assay measures the ability of c-MET to phosphorylate a substrate, which can be used to screen for inhibitors.[17][18][19][20][21]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Add Components: To each well, add the following:

-

Recombinant c-MET kinase (e.g., 2-5 ng).

-

A generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

The test compound (inhibitor) at various concentrations or DMSO as a vehicle control.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-50 µM.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Section 2: Arginine Methylation and the Role of Methionine

A second major interpretation of "this compound" signaling involves the post-translational modification of arginine residues, a process critically dependent on methionine metabolism. Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine.[22] Methionine is the metabolic precursor to SAM, making it indispensable for this signaling event.

The Methionine Cycle and SAM Production

The methionine cycle is a metabolic pathway that generates SAM. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then serves as the methyl donor in methylation reactions, being converted to S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be re-methylated to regenerate methionine, completing the cycle.

Data Presentation: PRMT Substrate Recognition Motifs

PRMTs exhibit substrate specificity, often recognizing arginine within specific sequence contexts. The "RGG" motif is a classic example, but the specificity is broader.[22][23][24]

| PRMT Family | Methylation Type | Common Recognition Motifs/Features | Example Substrates | Reference |

| Type I (PRMT1, 3, 4, 6, 8) | Asymmetric Dimethylarginine (ADMA) | Glycine-Arginine rich (GAR) motifs, e.g., RGG | Fibrillarin, Histone H4 (H4R3) | [22][24] |

| Type II (PRMT5, 9) | Symmetric Dimethylarginine (SDMA) | Glycine-Arginine rich (GAR) motifs, GQF[D/E]DA[D/E] for adaptors | Sm proteins, Histone H4 (H4R3) | [5][25] |

| Type III (PRMT7) | Monomethylarginine (MMA) | Arg-X-Arg (RXR) motifs | Histone H2B | [26] |

Mandatory Visualization: Arginine Methylation Workflow

Caption: Role of Methionine cycle in PRMT-mediated arginine methylation.

Experimental Protocols

This radioactive assay directly measures the enzymatic activity of a PRMT on a given substrate.[27][28]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 30 µL reaction mixture containing:

-

1x PBS buffer.

-

0.5-1 µg of substrate protein (e.g., recombinant histone H4 or a GST-fusion protein with a GAR motif).

-

1 µL of S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

-

-

Enzyme Addition: Initiate the reaction by adding 0.2-0.5 µg of purified recombinant PRMT enzyme or immunoprecipitated PRMTs.

-

Incubation: Incubate the reaction at 30°C for 1-1.5 hours.

-

Reaction Termination: Stop the reaction by adding 6 µL of 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Electrophoresis and Transfer: Separate the reaction products on a 10-15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Autoradiography: Spray the membrane with an enhancer solution (e.g., EN3HANCE). Once dry, expose the membrane to X-ray film. The appearance of a radioactive band at the molecular weight of the substrate indicates methylation.

Mass spectrometry (MS) is the gold standard for identifying specific sites of post-translational modifications.[29][30][31][32][33]

-

Sample Preparation: Isolate the protein of interest from cells or tissues, often via immunoprecipitation or gel electrophoresis.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin. Trypsin cleavage is often inhibited at methylated arginine residues, which can be a useful diagnostic.

-

Peptide Enrichment (Optional): Methylated peptides can be enriched using techniques like Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC), as they tend to be basic and hydrophilic.[29]

-

LC-MS/MS Analysis: Separate the peptides using nanoflow liquid chromatography coupled directly to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Fragmentation: The mass spectrometer isolates peptide ions and fragments them. Electron Transfer Dissociation (ETD) is often preferred for localizing labile modifications like methylation, as it preserves the modification on the fragment ions.[31]

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database. A mass shift of +14.01565 Da (monomethylation) or +28.0313 Da (dimethylation) on an arginine residue confirms the modification. The specific fragment ions containing this mass shift pinpoint the exact location of the methylated arginine.

Section 3: Direct Arginine-Methionine Interactions: A Structural Perspective

While not a defined signaling motif, direct interactions between the side chains of arginine and methionine can occur within protein structures and may contribute to protein stability and function.

-

Chemical Properties: Arginine possesses a bulky, positively charged guanidinium (B1211019) group capable of forming salt bridges and multiple hydrogen bonds.[34][35] Methionine has a flexible, hydrophobic side chain containing a sulfur atom, which can act as a weak hydrogen bond acceptor.[36]

-

Potential Interactions: The primary interaction would likely be a cation-π interaction, where the positive charge of the arginine guanidinium group interacts favorably with the polarizable sulfur atom of methionine. Additionally, hydrophobic interactions between arginine's aliphatic chain and methionine's side chain can occur.[37]

-

Structural Evidence: Analyses of protein structures in the Protein Data Bank (PDB) show that arginine and methionine side chains can be found in proximity.[37] These interactions are often part of a larger network of contacts that stabilize protein folds or interfaces. Their specific role in dynamic signaling events, however, is not well-characterized.

Mandatory Visualization: Experimental Workflow for Investigating Novel Interactions

Caption: Workflow for validating a hypothesized this compound interaction.

Conclusion

The concept of "this compound" in cellular signaling is best understood not as a single defined motif, but as a convergence of distinct yet interconnected biological processes. The proteolytic activation of the c-MET ligand HGF at an arginine residue represents a direct and crucial link. Concurrently, the fundamental role of methionine in providing the methyl group for arginine methylation highlights a deep metabolic and functional linkage. While direct, specific this compound side chain interactions as signaling motifs are not established, their potential contribution to local protein structure warrants further investigation using the structural and biochemical methods outlined in this guide. This dual perspective provides a robust framework for researchers and drug development professionals to explore the multifaceted roles of arginine and methionine in the complex web of cellular signaling.

References

- 1. sinobiological.com [sinobiological.com]

- 2. researchgate.net [researchgate.net]

- 3. Hepatocyte Growth Factor Activator: A Proteinase Linking Tissue Injury with Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High Affinity Hepatocyte Growth Factor-binding Site in the Immunoglobulin-like Region of Met - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State of the structure address on MET receptor activation by HGF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coupling of Gab1 to C-Met, Grb2, and Shp2 Mediates Biological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Recruitment and Function of Gab1 and Gab2 in Met Receptor-mediated Epithelial Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. molbiolcell.org [molbiolcell.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchers.mq.edu.au [researchers.mq.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. Structural insights into protein arginine symmetric dimethylation by PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The exquisite specificity of human protein arginine methyltransferase 7 (PRMT7) toward Arg-X-Arg sites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdanderson.org [mdanderson.org]

- 28. m.youtube.com [m.youtube.com]

- 29. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Amino acid - Wikipedia [en.wikipedia.org]

- 36. mason.gmu.edu [mason.gmu.edu]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to Arginine-Methionine Interactions with Specific Protein Domains for Researchers and Drug Development Professionals

Introduction

In the intricate world of molecular biology, the specific interactions between amino acid residues are fundamental to protein structure, function, and regulation. Among the twenty proteinogenic amino acids, Arginine (Arg) and Methionine (Met) possess unique physicochemical properties that enable them to play critical roles in molecular recognition events. Arginine, with its positively charged guanidinium (B1211019) group, is a key participant in electrostatic interactions, hydrogen bonding, and cation-π stacking.[1][2] Methionine, containing a flexible, unbranched, sulfur-containing side chain, contributes to hydrophobic interactions and can engage in sulfur-π interactions, providing malleable, adaptive binding surfaces.[3][4]

Understanding the interplay of these residues with specific protein domains is paramount for deciphering complex biological processes and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of Arg-Met interactions, detailing quantitative data, experimental methodologies for their study, a case study in a critical signaling pathway, and implications for drug discovery.

Quantitative Analysis of Arginine and Methionine Interactions

Quantifying the binding affinity and kinetics of interactions involving arginine and methionine is crucial for understanding their biological significance. While direct quantitative data for this compound pairing is not extensively documented, we can analyze interactions where these residues are key components of the binding interface. Techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization are instrumental in determining parameters like the equilibrium dissociation constant (K_D), and the association (k_on) and dissociation (k_off) rate constants.[5][6]

Below is a summary of representative quantitative data for interactions involving Arginine or Methionine, illustrating the range of binding affinities observed.

| Interacting Partners | Method | Quantitative Value | Reference |

| Anti-Rev Aptamer & HIV-1 Rev Arginine-Rich Motif (ARM) | In vitro selection | K_d in the nanomolar range | [7] |

| DARPin 4m3 & mouse Cathepsin B (mCatB) | SPR | K_D = 65.7 nM (pH 6.0) | [4] |

| DARPin 4m3 & mouse Cathepsin B (mCatB) | SPR | K_D = 108.3 nM (pH 7.0) | [4] |

| DARPin 4m3 & mouse Cathepsin B (mCatB) | Assay | K_i = 26.7 nM | [4] |

| Anti-Human ERBB2 Antibody (TAB-053) & Human ERBB2 protein | SPR | K_D = 1.88 nM | [5] |

Experimental Protocols for Studying Protein Interactions

To investigate protein-protein interactions mediated by residues like Arginine and Methionine, several robust experimental techniques are employed. Here, we provide detailed protocols for three cornerstone methodologies: Co-Immunoprecipitation (Co-IP), Affinity Purification-Mass Spectrometry (AP-MS), and Surface Plasmon Resonance (SPR).

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique used to identify and validate in vivo protein-protein interactions. The principle involves using an antibody to capture a specific protein (the "bait"), along with any proteins that are bound to it (the "prey").[8][9]

Detailed Protocol:

-

Cell Lysate Preparation:

-

Harvest cultured cells by centrifugation at 400 x g for 3 minutes.[10]

-

Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspend the pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors) per 1x10^7 cells.[11]

-

Incubate the suspension on ice for 15-30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.[11]

-

-

Pre-Clearing the Lysate (Optional but Recommended):

-

Add 20-50 µL of Protein A/G magnetic beads to the clarified lysate.

-

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a fresh tube.[11]

-

-

Immunoprecipitation:

-

Add 1-10 µg of the primary antibody specific to the "bait" protein to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[10]

-

Add 50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[11]

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold lysis buffer (or a wash buffer with lower detergent concentration). For each wash, resuspend the beads and then pellet them.[8]

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding 50-100 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry.[8]

-

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a high-throughput technique used to identify protein interaction networks. It combines affinity purification of a tagged "bait" protein with the sensitivity of mass spectrometry to identify the co-purifying "prey" proteins.[12][13]

Detailed Protocol:

-

Bait Protein Expression:

-

Clone the gene of interest into an expression vector containing an affinity tag (e.g., FLAG, HA, GFP).

-

Express the tagged bait protein in a suitable cell system (e.g., mammalian cells, yeast).

-

-

Cell Lysis and Protein Extraction:

-

Harvest cells and prepare a clarified cell lysate under non-denaturing conditions, similar to the Co-IP protocol, to preserve protein complexes.[12]

-

-

Affinity Purification:

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Perform a series of washes (typically 3-5 times) with wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying salt and detergent concentrations.[15]

-

-

Elution:

-

Elute the bait and its interacting prey proteins. Elution can be achieved by:

-

Competitive elution with a high concentration of the affinity tag peptide (e.g., 3xFLAG peptide).

-

Changing the pH or salt concentration.

-

Using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

-

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted protein complexes are typically separated by SDS-PAGE. The entire gel lane is excised and cut into slices.[15]

-

Proteins within the gel slices are subjected to in-gel digestion, typically with trypsin, to generate peptides.

-

Alternatively, in-solution digestion can be performed directly on the eluted proteins.

-

-

Mass Spectrometry and Data Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the sample.

-

Bioinformatic analysis is performed to distinguish true interactors from non-specific background contaminants, often using controls (e.g., cells expressing only the tag) and scoring algorithms.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It allows for the quantitative determination of binding kinetics (k_on, k_off) and affinity (K_D).[6][16]

Detailed Protocol:

-

Preparation:

-

Express and purify the ligand (to be immobilized on the sensor chip) and the analyte (to be flowed over the chip). Ensure high purity and stability.

-

Prepare a running buffer (e.g., HBS-EP+) that is suitable for both proteins and minimizes non-specific binding.

-

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the sensor surface, for example, with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[17]

-

Inject the ligand, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface at a low flow rate (e.g., 5-10 µL/min).[17] The amount of immobilized ligand is monitored in real-time.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.[17] A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand injection.

-

-

Analyte Binding Analysis:

-

Prepare a series of analyte concentrations in running buffer, typically spanning a range from 10-fold below to 10-fold above the expected K_D.[18]

-

Inject the different analyte concentrations sequentially over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[5]

-

Each injection cycle consists of:

-

Association Phase: Analyte flows over the surface, and binding is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

-

-

-

Surface Regeneration:

-

After each analyte injection, inject a regeneration solution (e.g., low pH glycine, high salt) to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to be effective without denaturing the immobilized ligand.

-

-

Data Analysis:

-

The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

-

The processed sensorgrams are then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir model) using analysis software to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[18]

-

Case Study: The HGF/MET Signaling Pathway

The interaction between Hepatocyte Growth Factor (HGF) and its receptor, the MET proto-oncogene, is a classic example of a signaling pathway with critical roles in development, tissue regeneration, and cancer.[19][20] This pathway highlights the importance of a specific arginine residue in mediating a crucial activation step.

Components and Domain Structure:

-

HGF : Secreted as an inactive single-chain precursor (pro-HGF). It contains an N-terminal domain followed by four kringle domains (K1-4) in the α-chain and a serine protease homology (SPH) domain in the β-chain.[21][22]

-

MET Receptor : A receptor tyrosine kinase consisting of an extracellular domain (ECD), a transmembrane helix, and an intracellular kinase domain. The ECD comprises a SEMA domain (responsible for ligand binding), a PSI domain, and four IPT domains.[21][23]

Activation and the Role of Arginine:

The activation of HGF is a critical regulatory step. Extracellular proteases cleave the single-chain pro-HGF at a specific site between Arginine 494 (Arg494) and Valine 495.[19][24] This cleavage converts pro-HGF into its active, heterodimeric form (α- and β-chains linked by a disulfide bond), which is competent to bind and activate the MET receptor.[19] The HGF β-chain binds to the SEMA domain of MET, and this interaction is essential for receptor dimerization and activation.[25] The structural rearrangement induced by cleavage at Arg494 is necessary for the β-chain to adopt a conformation that can productively engage the MET receptor.

Downstream Signaling:

Upon HGF binding, two MET receptors dimerize, leading to autophosphorylation of tyrosine residues (Y1234, Y1235) in the intracellular kinase domain.[23] These phosphotyrosines serve as docking sites for adaptor proteins, triggering multiple downstream signaling cascades, including:

-

PI3K/Akt Pathway : Promotes cell survival and proliferation.[26]

-

RAS/MEK/ERK Pathway : Primarily drives cell proliferation.[26]

-

STAT3 Pathway : Involved in cell migration and invasion.

-

Src/FAK Pathway : Regulates cell motility and adhesion.

This intricate signaling network culminates in diverse cellular responses such as proliferation, motility (scattering), and morphogenesis (e.g., tubule formation).[27]

Specific Protein Domains Interacting with Arginine and Methionine

Arginine-Binding Domains

The positively charged and hydrogen-bonding capabilities of arginine make it a frequent recognition element for specific protein domains.

-

Arginine-Rich Motifs (ARMs): These are short, flexible peptide sequences characterized by a high content of arginine residues. ARMs are well-known RNA-binding domains, where the guanidinium groups form specific hydrogen bonds with the phosphate (B84403) backbone and nucleobases of RNA, often recognizing specific secondary structures like hairpins.[7]

-

Serine-Arginine (SR) Rich Domains: Found in SR proteins, these domains are essential for both constitutive and alternative splicing. They mediate protein-protein and protein-RNA interactions within the spliceosome, facilitating the assembly of the splicing machinery.[28]

-

Tudor Domains: These are structural motifs known to "read" post-translational modifications, including methylated arginine residues, thereby translating these marks into downstream biological events.

Methionine-Binding Domains

Methionine's unique properties allow it to participate in specific and often adaptive interactions.

-

Methionine-Rich Regions: In some proteins, like calmodulin, clusters of methionine residues create a flexible, malleable hydrophobic surface. This allows the protein to bind to a wide variety of target proteins with different sequences, adapting its conformation to the specific binding partner.[3]

-

Methionine-Binding Pockets: Specific pockets that accommodate methionine are found in various enzymes and are attractive targets for drug design. For example, methionyl-tRNA synthetase has an "enlarged methionine pocket" that can be targeted by inhibitors.[29] Additionally, the bromodomain of BRD4 contains a key methionine (Met149) that has been successfully targeted by novel covalent inhibitors.[30]

Implications for Drug Development

A deep understanding of how arginine and methionine contribute to protein-ligand interactions is invaluable for modern drug discovery. Targeting these residues can lead to inhibitors with high potency and selectivity.

Strategies for Targeting Arg and Met:

-

Exploiting Arginine Pockets: Arginine residues in active or allosteric sites can form strong cation-π and hydrogen-bonding interactions with ligands. Designing molecules with aromatic moieties or hydrogen bond acceptors that complement these arginine residues is a proven strategy to enhance binding affinity and potency.[1][2] For instance, inhibitors of the EED protein, a component of the PRC2 complex, were designed to interact with a key arginine in the binding pocket.[2]

-

Targeting Methionine for Covalent Inhibition: The sulfur atom in methionine is nucleophilic and can be targeted by weak electrophiles, such as epoxides. This strategy has been used to develop selective covalent inhibitors. By attaching an epoxide "warhead" to a non-covalent inhibitor scaffold, researchers created compounds that form a covalent bond with Met149 in the BRD4 bromodomain, leading to durable target inhibition.[30]

-

Mimicking Natural Interactions: By analyzing the natural binding partners of a target protein, drug designers can create small molecules or peptides that mimic the key interactions, including those mediated by Arg and Met.

Arginine and Methionine are far more than simple building blocks; they are sophisticated mediators of molecular recognition. Their distinct abilities to form electrostatic, hydrogen-bonded, cation-π, and adaptive hydrophobic interactions make them central to the function of numerous protein domains and signaling pathways. By leveraging advanced experimental techniques like Co-IP, AP-MS, and SPR, researchers can dissect these interactions with high precision. As exemplified by the HGF/MET pathway, a single arginine residue can act as a molecular switch, controlling a cascade of events with profound physiological and pathological consequences. For drug development professionals, the binding pockets and unique chemical reactivity offered by arginine and methionine present fertile ground for designing next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action. Continued exploration in this area will undoubtedly unlock new biological insights and therapeutic opportunities.

References

- 1. Exploiting binding-site arginines in drug design: Recent examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. affiniteinstruments.com [affiniteinstruments.com]

- 7. Arginine-rich motifs present multiple interfaces for specific binding by RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 9. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. assaygenie.com [assaygenie.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. fiveable.me [fiveable.me]

- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 14. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wp.unil.ch [wp.unil.ch]

- 16. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 17. dhvi.duke.edu [dhvi.duke.edu]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiological Signaling and Structure of the HGF Receptor MET - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. State of the structure address on MET receptor activation by HGF - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Hepatocyte Growth Factor Receptor: Structure, Function and Pharmacological Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Roles of hepatocyte growth factor (HGF) activator and HGF activator inhibitor in the pericellular activation of HGF/scatter factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Crystal structure of the HGF β-chain in complex with the Sema domain of the Met receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sinobiological.com [sinobiological.com]

- 27. Hepatocyte growth factor: molecular structure, roles in liver regeneration, and other biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification and Characterization of a Novel Serine-Arginine-Rich Splicing Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Optimization of a binding fragment targeting the "enlarged methionine pocket" leads to potent Trypanosoma brucei methionyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncovering Novel Protein Interactions: A Technical Guide to the Discovery and Characterization of the Arg-Met Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of short linear motifs within proteins is crucial for understanding the intricate signaling pathways that govern cellular function and disease. While well-characterized motifs have paved the way for significant advancements in biology and medicine, a vast landscape of undiscovered motifs with therapeutic potential remains. This technical guide focuses on the emerging significance of the Arginine-Methionine (Arg-Met) motif, a novel interaction element with potential roles in a variety of cellular processes. We provide a comprehensive overview of the discovery of a key this compound-Tyr ligand-receptor motif, detail experimental protocols for the identification and validation of novel this compound containing proteins, and present a framework for the quantitative analysis of these interactions. This guide serves as a resource for researchers and drug development professionals seeking to explore this and other novel protein motifs as new targets for therapeutic intervention.

Introduction: The Importance of Arginine and Methionine in Protein Interactions

Short linear motifs are compact protein interaction modules, typically 3 to 10 amino acids in length, that mediate a wide array of transient protein-protein interactions.[1] These motifs are fundamental to the regulation of cellular signaling.[1] The chemical properties of the amino acids within these motifs dictate their binding specificity and functional role.

Arginine (Arg) , with its positively charged guanidinium (B1211019) group, is a key player in protein interactions. It readily forms salt bridges and hydrogen bonds, and participates in cation-pi interactions with aromatic residues.[2][3] The post-translational methylation of arginine is a critical regulatory mechanism that can modulate protein-protein interactions, either by promoting or inhibiting binding.[4][5][6]

Methionine (Met) , one of two sulfur-containing amino acids, is often considered a simple hydrophobic residue. However, its role extends far beyond this classification. The sulfur atom in methionine can be oxidized to methionine sulfoxide, a reversible post-translational modification that can regulate protein function.[7] Furthermore, methionine can engage in stabilizing interactions with aromatic residues.[7][8]

The combination of the reactive and versatile nature of arginine with the unique properties of methionine suggests that the this compound motif could represent a previously underappreciated class of interaction domains with significant biological roles.

Discovery of a Novel this compound-Tyr Motif

A significant breakthrough in the understanding of this compound interactions came from the structural and functional analysis of the Tumor Necrosis Factor (TNF) ligand-receptor superfamily. Specifically, the interaction between the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5) revealed a crucial This compound-Tyr ligand-receptor motif that stabilizes the protein complex.[8] This discovery highlights a previously unrecognized role for a methionine-aromatic interaction in conjunction with a nearby arginine residue in mediating high-affinity binding.[8] This finding serves as a compelling case study for the existence and functional importance of this compound containing motifs.

Experimental Protocols for the Discovery of Novel this compound Motif-Containing Proteins

The identification of novel proteins containing the this compound motif requires a systematic and multi-faceted approach. The following experimental workflows outline key methodologies for discovery and validation.

Computational and Bioinformatic Screening

The initial step in identifying potential this compound motif-containing proteins involves computational screening of protein databases.

Workflow for Bioinformatic Screening:

Caption: Bioinformatic workflow for identifying candidate this compound motif proteins.

Methodology:

-

Database Mining: Utilize protein sequence databases such as UniProt and GenBank to search for proteins containing the this compound sequence.

-

Motif Discovery Algorithms: Employ tools like the MEME (Multiple Em for Motif Elicitation) suite to identify statistically overrepresented sequence patterns containing this compound in protein datasets of interest (e.g., proteins implicated in a specific signaling pathway).[4][8]

-

Structural Database Analysis: Search the Protein Data Bank (PDB) for existing protein structures where Arginine and Methionine residues are in close proximity, suggesting a potential interaction.

Experimental Identification of Binding Partners

Once candidate proteins are identified, experimental techniques are necessary to identify their interaction partners. Co-immunoprecipitation (Co-IP) followed by mass spectrometry is a powerful method for this purpose.

Workflow for Co-Immunoprecipitation and Mass Spectrometry:

Caption: Workflow for identifying binding partners using Co-IP and mass spectrometry.

Methodology:

-

Bait Protein Expression: Express the candidate this compound containing protein (bait) with an epitope tag (e.g., FLAG, HA) in a suitable cell line.

-

Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Use an antibody specific to the epitope tag to pull down the bait protein and its interacting partners.

-

Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Validation of Interactions

Identified interactions must be validated using orthogonal methods.

Workflow for Interaction Validation:

Caption: Methods for validating protein-protein interactions.

Methodologies:

-

Yeast Two-Hybrid (Y2H): A genetic method to test for direct physical interactions between two proteins in vivo.

-

Surface Plasmon Resonance (SPR): A biophysical technique to quantify the binding affinity and kinetics of an interaction in real-time.

-

Far-Western Blotting: An in vitro method to detect protein-protein interactions by probing a target protein on a membrane with a labeled bait protein.

Quantitative Analysis of this compound Motif Interactions

Quantifying the strength and kinetics of this compound mediated interactions is essential for understanding their biological significance and for drug development.

| Analytical Technique | Parameter Measured | Typical Values | Reference |

| Surface Plasmon Resonance (SPR) | Association rate constant (ka) | 10³ - 10⁷ M⁻¹s⁻¹ | [9] |

| Dissociation rate constant (kd) | 10⁻⁵ - 10⁻¹ s⁻¹ | [9] | |

| Equilibrium dissociation constant (KD) | nM - µM | [9] | |

| Isothermal Titration Calorimetry (ITC) | Binding enthalpy (ΔH) | Varies | [9] |

| Binding entropy (ΔS) | Varies | [9] | |

| Stoichiometry (n) | Varies | [9] | |

| Equilibrium dissociation constant (KD) | nM - µM | [9] | |

| Microscale Thermophoresis (MST) | Equilibrium dissociation constant (KD) | pM - mM | [10] |

Signaling Pathways and the this compound Motif

While a definitive, widespread role for the this compound motif in specific signaling pathways is still under investigation, the involvement of arginine-rich motifs in pathways regulated by protein arginine methyltransferases (PRMTs) provides a strong starting point for investigation.[6] Arginine methylation is known to regulate signal transduction, and the presence of a methionine residue adjacent to an arginine could influence PRMT activity or the subsequent recognition of the methylated arginine by reader proteins.

Hypothetical Signaling Pathway Involving an this compound Motif:

Caption: A hypothetical signaling pathway modulated by an this compound motif.

The this compound Motif in Drug Development

The discovery of novel protein interaction motifs like this compound opens up new avenues for therapeutic intervention.[11][12] Small molecules or peptide-based drugs could be designed to either inhibit or stabilize this compound mediated interactions, thereby modulating the activity of a specific signaling pathway.

Drug Development Strategy:

Caption: A generalized workflow for drug development targeting this compound motifs.

Conclusion

The this compound motif represents an exciting and largely unexplored area of protein interaction biology. The discovery of the this compound-Tyr motif in the TRAIL-DR5 complex provides a strong rationale for the systematic investigation of this and other novel motifs. The experimental and computational workflows detailed in this guide offer a robust framework for researchers to identify new this compound containing proteins, characterize their interactions, and explore their potential as therapeutic targets. As our understanding of the proteome continues to expand, the focused exploration of novel motifs like this compound will be paramount to unraveling the complexities of cellular signaling and developing the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arginine and Lysine interactions with π residues in metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions Affected by Arginine Methylation in the Yeast Protein–Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA and protein interactions modulated by protein arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine and Arginine Supply Alters Abundance of Amino Acid, Insulin Signaling, and Glutathione Metabolism-Related Proteins in Bovine Subcutaneous Adipose Explants Challenged with N-Acetyl-d-sphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Post-translational Modifications of the Protein Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Functional Roles of Methionine and Arginine in Intestinal and Bone Health of Poultry: Review - PMC [pmc.ncbi.nlm.nih.gov]

Arg-Met (Arginyl-Methionine): A Potential Dipeptide Biomarker in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for sensitive and specific biomarkers is a cornerstone of modern medicine, essential for early disease detection, patient stratification, and monitoring therapeutic responses. While proteins and nucleic acids have traditionally dominated biomarker discovery, there is a growing interest in smaller molecules, such as peptides, which may offer a more dynamic and immediate snapshot of cellular processes. Dipeptides, consisting of two amino acids, are particularly intriguing as they can be products of protein degradation or synthesized for specific biological functions. This technical guide explores the potential of a specific dipeptide, Arginyl-Methionine (Arg-Met), as a novel biomarker in various disease contexts.

Although direct evidence for this compound as a validated biomarker is currently emerging, its constituent amino acids, Arginine and Methionine, are deeply implicated in the pathophysiology of several diseases, including cancer, cardiovascular disorders, and neurological conditions. This guide will, therefore, extrapolate from the known roles of Arginine and Methionine to build a case for the investigation of this compound as a candidate biomarker. We will provide a hypothetical framework for its quantitative analysis, detail relevant experimental protocols, and visualize the signaling pathways in which it may be involved.

Hypothetical Data Presentation

To illustrate how quantitative data for this compound might be presented, the following table summarizes hypothetical concentration levels of this compound in the plasma of patients with different diseases compared to healthy controls. Such data would typically be generated through targeted mass spectrometry.

| Disease Cohort | Patient Group (n) | Healthy Control Group (n) | Mean this compound Concentration (ng/mL) ± SD (Patient Group) | Mean this compound Concentration (ng/mL) ± SD (Control Group) | p-value | Fold Change |

| Colorectal Cancer | 150 | 150 | 25.8 ± 6.2 | 12.3 ± 3.1 | <0.001 | 2.1 |

| Alzheimer's Disease | 120 | 120 | 8.9 ± 2.5 | 15.1 ± 4.0 | <0.001 | 0.59 |

| Atherosclerosis | 200 | 200 | 30.1 ± 7.8 | 14.5 ± 3.9 | <0.001 | 2.08 |

This data is illustrative and does not represent actual clinical findings.

Potential Roles and Signaling Pathways

The biological significance of this compound as a dipeptide is likely linked to the functions of Arginine and Methionine. Arginine is a crucial substrate for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular system, and is also involved in cell proliferation and immune responses[1][2]. Methionine is an essential amino acid that plays a central role in methylation reactions and the synthesis of S-adenosylmethionine (SAM), which is critical for epigenetic regulation and cellular metabolism[3][4].

This compound in Cancer

In the context of cancer, both Arginine and Methionine metabolism are often dysregulated[3]. Tumors may exhibit an increased demand for these amino acids to fuel their growth and proliferation. The c-MET proto-oncogene, a receptor tyrosine kinase, is a key driver in many cancers, and while distinct from the amino acid methionine, its signaling pathways are intertwined with cellular metabolism[5][6]. An altered level of this compound could reflect changes in protein turnover or specific enzymatic activities within the tumor microenvironment.

This compound in Cardiovascular Disease

In cardiovascular disease, Arginine's role as a precursor to NO is critical for vasodilation and blood pressure regulation[2]. Altered ratios of Arginine to other amino acids have been implicated in dyslipidemia and cardiovascular risk[7]. Methionine metabolism is linked to homocysteine levels, a known risk factor for cardiovascular disease. Therefore, circulating levels of this compound could be indicative of imbalances in these critical pathways.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The two primary methods for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of this compound by LC-MS/MS

LC-MS/MS is the gold standard for quantifying small molecules like dipeptides due to its high sensitivity and specificity.

1. Sample Preparation (Plasma/Serum):

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a pure standard. For example:

-

This compound: m/z 307.1 -> m/z 175.1 (hypothetical)

-

Internal Standard: m/z 313.1 -> m/z 181.1 (hypothetical for a +6 Da labeled standard)

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

-

Quantification of this compound by Competitive ELISA

A competitive ELISA is a high-throughput alternative to LC-MS/MS, though it requires a specific antibody against this compound.

1. Reagents and Buffers:

-

Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1% BSA in PBST.

-

Antibody Dilution Buffer: 0.5% BSA in PBST.

-

This compound Standard: A dilution series of pure this compound.

-

Primary Antibody: Anti-Arg-Met antibody.

-

This compound-HRP Conjugate: this compound conjugated to horseradish peroxidase.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: 2 M H₂SO₄.

2. Assay Protocol:

-

Coating: Coat a 96-well plate with anti-Arg-Met antibody (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Competitive Reaction: Add 50 µL of standard or sample and 50 µL of this compound-HRP conjugate to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.

Conclusion and Future Directions

While the dipeptide this compound has not yet been established as a clinical biomarker, its constituent amino acids are deeply involved in the pathophysiology of numerous major diseases. This guide provides a foundational framework for researchers and drug development professionals to explore the potential of this compound as a novel biomarker. The hypothetical data, signaling pathways, and detailed experimental protocols presented here offer a roadmap for future investigations.

The next steps in this research area should focus on:

-

Exploratory Peptidomics: Utilizing untargeted mass spectrometry to screen for this compound in patient cohorts of various diseases to identify potential associations.

-

Method Development and Validation: Developing and validating robust LC-MS/MS and/or ELISA assays for the precise quantification of this compound in clinical samples.

-

Clinical Correlation Studies: Conducting large-scale clinical studies to correlate this compound levels with disease presence, severity, and prognosis.

-

Functional Studies: Investigating the biological function of the this compound dipeptide to understand its role in the signaling pathways of disease.

The exploration of dipeptides like this compound represents a promising frontier in biomarker discovery, potentially leading to new diagnostic and therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Biomarkers of Arginine Methylation in Diabetic Nephropathy: Novel Insights from Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bma.ch [bma.ch]

- 5. Comprehensive Dipeptide Analysis Revealed Cancer-Specific Profile in the Liver of Patients with Hepatocellular Carcinoma and Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. affbiotech.cn [affbiotech.cn]

- 7. Effect of arginine:lysine and glycine:methionine intake ratios on dyslipidemia and selected biomarkers implicated in cardiovascular disease: A study with hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Arginine-Methionine Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational prediction and experimental validation of Arginine-Methionine (Arg-Met) binding sites. This resource is designed to equip researchers with the knowledge to identify and characterize these crucial interactions, which play a significant role in protein structure, function, and signaling.

Introduction to Arginine-Methionine Interactions

Arginine (Arg) and Methionine (Met) are amino acids with unique physicochemical properties that contribute to a diverse range of non-covalent interactions within and between proteins. The long, flexible side chain of arginine terminates in a positively charged guanidinium (B1211019) group, capable of forming salt bridges, hydrogen bonds, and cation-π interactions.[1] Methionine, with its thioether side chain, can participate in hydrophobic interactions and sulfur-aromatic interactions.[2][3] The interplay between the guanidinium group of arginine and the sulfur-containing side chain of methionine, often involving cation-π or sulfur-π interactions, is increasingly recognized as a key factor in protein stability and molecular recognition.

In Silico Prediction of this compound Binding Sites

The computational prediction of this compound binding sites is a crucial first step in identifying potentially functional interactions. A variety of in silico methods can be employed, ranging from sequence-based approaches to sophisticated structure-based and machine learning models.

Knowledge-Based and Sequence-Based Methods

These methods leverage the wealth of information available in protein sequence and structure databases.

-

Knowledge-Based Potentials: These are energy-like functions derived from statistical analysis of known protein structures.[4] They quantify the likelihood of observing an interaction between two residue types at a certain distance and orientation. By applying these potentials to a protein of interest, regions with a high propensity for this compound pairing can be identified.

-

Sequence-Based Feature Engineering: Machine learning models can be trained on features derived from the protein sequence alone. Key features for predicting this compound interactions include:

-

Amino Acid Composition: The frequency of Arg, Met, and neighboring residues.

-

Dipeptide and Tripeptide Composition: The occurrence of specific two- and three-amino-acid motifs around potential binding sites.[5]

-

Physicochemical Properties: Features such as hydrophobicity, polarity, and charge of the surrounding amino acids.

-

Evolutionary Conservation: Highly conserved residues are often functionally important and more likely to be involved in critical interactions.

-

Structure-Based Methods

When a protein's three-dimensional structure is known or can be reliably modeled, structure-based methods offer higher accuracy.

-

Molecular Docking: While primarily used for protein-ligand interactions, docking algorithms can also be adapted to predict the binding of peptide fragments containing arginine or methionine to a protein surface.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of protein behavior, allowing for the observation of transient and stable this compound interactions.[6] By simulating the protein in a solvated environment, researchers can identify residues that frequently come into close contact and analyze the forces driving their interaction.

Machine Learning and Deep Learning Approaches

Machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting protein-protein interactions (PPIs), and these can be specifically trained for this compound binding.[7]

-

Supervised Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can be trained on datasets of known this compound interactions. These models learn to distinguish between interacting and non-interacting pairs based on a variety of features.

-

Deep Learning Models: Convolutional Neural Networks (CNNs) and Graph Convolutional Networks (GCNs) can automatically learn relevant features from protein sequences or structures, reducing the need for manual feature engineering.

A general workflow for in silico prediction is outlined below:

Experimental Validation of Predicted this compound Binding Sites

Computational predictions must be validated through rigorous experimental techniques to confirm the physical interaction and elucidate its functional significance.

Site-Directed Mutagenesis

This technique is fundamental for probing the importance of specific residues in a protein interaction. By mutating the predicted arginine or methionine to an amino acid with different properties (e.g., alanine (B10760859) to remove the side chain, or lysine (B10760008) to alter the geometry of the positive charge), the impact on the interaction can be assessed.

Detailed Protocol for Site-Directed Mutagenesis (using Overlap Extension PCR):

-